3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine

Medicinal Chemistry Conformational Analysis Reactivity

3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine is a 1,3‑disubstituted azetidine building block bearing an N‑tosyl protecting group and a 3‑fluorobenzyl substituent at the azetidine 3‑position. The compound has molecular formula C₁₇H₁₈FNO₂S and a molecular weight of 319.4 g·mol⁻¹.

Molecular Formula C17H18FNO2S
Molecular Weight 319.4 g/mol
CAS No. 1356678-71-1
Cat. No. B1442608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine
CAS1356678-71-1
Molecular FormulaC17H18FNO2S
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CC3=CC(=CC=C3)F
InChIInChI=1S/C17H18FNO2S/c1-13-5-7-17(8-6-13)22(20,21)19-11-15(12-19)9-14-3-2-4-16(18)10-14/h2-8,10,15H,9,11-12H2,1H3
InChIKeyJRVJOAOOCVOURE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine (CAS 1356678-71-1): Core Identity for Procurement


3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine is a 1,3‑disubstituted azetidine building block bearing an N‑tosyl protecting group and a 3‑fluorobenzyl substituent at the azetidine 3‑position . The compound has molecular formula C₁₇H₁₈FNO₂S and a molecular weight of 319.4 g·mol⁻¹ . It is supplied primarily as a research chemical with a typical purity specification of 95% . The azetidine core imparts significant ring strain (~26 kcal·mol⁻¹) relative to the homologous pyrrolidine (~6 kcal·mol⁻¹), which fundamentally alters its reactivity profile and, in biological contexts, its conformational preferences when interacting with protein targets .

Why 3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine Cannot Be Replaced by Common Analogs


The combination of a strained four‑membered azetidine ring, a specific meta‑fluorobenzyl substituent, and an N‑tosyl group creates a unique physicochemical profile that cannot be replicated by simple substitution with pyrrolidine homologs (five‑membered ring), ortho‑ or para‑fluoro isomers, or N‑deprotected/N‑alkyl variants. Ring strain alters both ground‑state geometry and reaction kinetics ; the meta‑fluorine position changes the electron density and LogP of the benzyl group relative to ortho‑ or para‑substituted analogs ; and the N‑tosyl group serves simultaneously as a UV‑active chromophore, a stability‑enhancing protecting group, and a latent leaving group for further functionalisation . These structural features are interdependent, so a generic replacement would yield a compound with measurably different reactivity, solubility, and biological target engagement.

Quantitative Differentiation Evidence for 3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine


Ring‑Strain Differential: Azetidine vs. Pyrrolidine Core

The azetidine ring possesses a ring‑strain energy of approximately 26 kcal·mol⁻¹, compared with ~6 kcal·mol⁻¹ for pyrrolidine . This 20 kcal·mol⁻¹ difference alters both the ground‑state geometry (puckering amplitude ~0.1 Å) and the barrier to ring inversion, which can affect how the 3‑fluorobenzyl substituent is presented to a biological target. In addition, the higher strain makes the azetidine more susceptible to acid‑catalysed ring‑opening, a property that can be exploited for controlled release or prodrug strategies .

Medicinal Chemistry Conformational Analysis Reactivity

Regioisomeric Fluorine Positioning: Meta‑ vs. Ortho‑Fluorobenzyl

The 3‑fluorobenzyl substituent in the target compound provides a calculated LogP of 3.63 . While the LogP of the ortho‑fluoro isomer (CAS 1356739‑43‑9) has not been publicly reported, the meta‑fluorine position is known to alter the dipole moment and electronic distribution of the benzyl group relative to ortho‑ or para‑substitution, which can lead to different π‑stacking interactions and hydrogen‑bond acceptor capabilities in protein binding pockets . The meta isomer is often chosen in medicinal chemistry programs to reduce CYP‑mediated metabolic liabilities associated with para‑fluorophenyl groups .

Medicinal Chemistry SAR Physicochemical Properties

N‑Tosyl Protection: Stability and Synthetic Utility vs. N‑H or N‑Boc Analogs

The N‑tosyl group provides a balance of stability and synthetic utility that distinguishes this compound from N‑H, N‑Boc, or N‑alkyl azetidine analogs. N‑Tosylazetidines are stable to a range of nucleophilic conditions but undergo regioselective ring‑opening with alcohols, amines, and thiols under Lewis acid catalysis (e.g., Cu(OTf)₂ or Ag(OTf)) to afford 1,3‑amino ethers in excellent yields (>80%) with high regioselectivity . In contrast, N‑H azetidines are more prone to oxidation and require harsher conditions for functionalisation, while N‑Boc derivatives require acidic deprotection that may be incompatible with acid‑sensitive substrates . Additionally, the tosyl group serves as a UV chromophore (λₐₚₚ ~230 nm), facilitating HPLC monitoring during synthesis .

Synthetic Chemistry Protecting Group Strategy Reactivity

Commercial Purity Benchmark and Vendor Reliability

The target compound is consistently supplied at ≥95% purity by multiple independent vendors including AKSci (Catalog 0037DN) , CymitQuimica (Ref. 3D‑GEC67871) , and Enamine (via ChemBase) . This multi‑vendor availability reduces supply‑chain risk relative to single‑source analogs such as the ortho‑fluoro isomer (CAS 1356739‑43‑9), which is listed by fewer suppliers . The consistent 95% purity specification across vendors enables direct use in most medicinal chemistry workflows without additional purification.

Procurement Quality Control Supply Chain

High-Value Application Scenarios for 3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine


Medicinal Chemistry: 5‑HT₂ₐ Receptor Antagonist Scaffold Elaboration

The 1,3‑disubstituted azetidine core is a privileged scaffold for 5‑HT₂ₐ receptor antagonists, as described in patent EP1685100B1 . This compound’s N‑tosyl group can be removed or further functionalised after the azetidine ring has been elaborated at the 3‑position, making it a versatile intermediate for structure‑activity relationship (SAR) studies. Its meta‑fluorobenzyl group provides a distinct electronic and steric profile compared to the more common para‑fluorophenyl or ortho‑fluorophenyl analogs, allowing medicinal chemists to explore a different vector in lead optimisation campaigns targeting CNS disorders such as schizophrenia and depression .

Synthetic Methodology: Regioselective Ring‑Opening to 1,3‑Amino Ethers

The N‑tosylazetidine motif is a well‑established substrate for Lewis acid‑catalysed regioselective SN2 ring‑opening reactions . This compound can be employed as a precursor to chiral or achiral 1,3‑amino ethers, which are valuable intermediates in natural product synthesis and pharmaceutical manufacturing. The high ring strain (~26 kcal·mol⁻¹) ensures efficient ring‑opening under mild conditions, while the tosyl group can be retained as a protecting group or cleaved to reveal the free amine for further transformation .

Chemical Biology: UV‑Traceable Probe Synthesis

The N‑tosyl group serves as an intrinsic UV chromophore (λₐₚₚ ~230 nm) , enabling facile HPLC monitoring of reaction progress and purification without the need for additional fluorescent or UV labels. This property is particularly advantageous in chemical biology applications where the compound is used to synthesise probe molecules for target engagement studies, as the tosyl group can be tracked throughout multi‑step synthetic sequences and subsequently removed or replaced with a reporter tag.

Procurement Strategy: Multi‑Source Building Block for Parallel Synthesis

With at least three independent suppliers offering consistent ≥95% purity , this compound is a low‑risk building block for parallel synthesis libraries. The multi‑vendor availability ensures competitive pricing and continuity of supply for long‑running medicinal chemistry programs, a key consideration for procurement managers when selecting core scaffolds for library production.

Quote Request

Request a Quote for 3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.